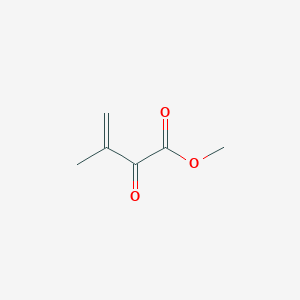
4'-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide is a complex organic compound with the molecular formula C23H29N3O2 and a molecular weight of 379.55 g/mol . This compound is characterized by its unique structure, which includes an isoquinoline ring system, an isopropyl group, and a propylaminoacetanilide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoquinoline ring system, the introduction of the isopropyl group, and the coupling with propylaminoacetanilide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mode of action.
相似化合物的比较
Similar Compounds
- 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-ethylaminoacetanilide
- 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-methylaminoacetanilide
Uniqueness
Compared to similar compounds, 4’-(4-Isopropyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)-2-propylaminoacetanilide exhibits unique properties due to the presence of the propylamino group
属性
CAS 编号 |
54087-41-1 |
|---|---|
分子式 |
C23H29N3O2 |
分子量 |
379.5 g/mol |
IUPAC 名称 |
N-[4-(3-oxo-4-propan-2-yl-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-14(2)21-18-7-5-6-8-19(18)22(26-23(21)28)16-9-11-17(12-10-16)25-20(27)13-24-15(3)4/h5-12,14-15,21-22,24H,13H2,1-4H3,(H,25,27)(H,26,28) |
InChI 键 |
PWVTZSFIYJSYCX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)NC(=O)CNC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



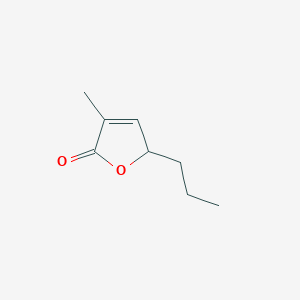

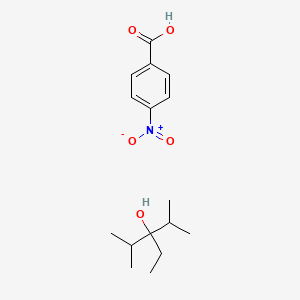

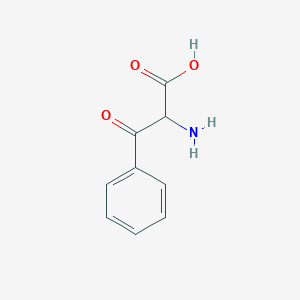

![Bis[(2-chlorophenyl)methyl]diselane](/img/structure/B14633586.png)
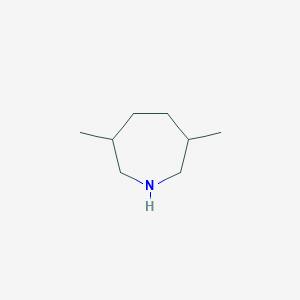
![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)


